(R)-2-(((Tert-butyldimethylsilyl)oxy)methyl)pyrrolidine
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Overview
Description
®-2-(((Tert-butyldimethylsilyl)oxy)methyl)pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a tert-butyldimethylsilyl (TBS) protected hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(((Tert-butyldimethylsilyl)oxy)methyl)pyrrolidine typically involves the protection of a hydroxymethyl group with a tert-butyldimethylsilyl group. This can be achieved through the reaction of the hydroxymethyl pyrrolidine with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow microreactor systems can enhance the efficiency and sustainability of the process, allowing for better control over reaction conditions and improved yields .
Chemical Reactions Analysis
Types of Reactions
®-2-(((Tert-butyldimethylsilyl)oxy)methyl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The pyrrolidine ring can be reduced to form different substituted pyrrolidines.
Substitution: The TBS group can be selectively removed under acidic conditions to yield the free hydroxymethyl group.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: TBS deprotection can be achieved using tetrabutylammonium fluoride (TBAF) in THF (tetrahydrofuran).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of various substituted pyrrolidines.
Substitution: Formation of the free hydroxymethyl pyrrolidine.
Scientific Research Applications
®-2-(((Tert-butyldimethylsilyl)oxy)methyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: May be used in the development of pharmaceutical agents.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of ®-2-(((Tert-butyldimethylsilyl)oxy)methyl)pyrrolidine involves its role as a protecting group in organic synthesis. The TBS group protects the hydroxymethyl group from unwanted reactions, allowing for selective transformations at other sites in the molecule. The TBS group can be removed under specific conditions to reveal the free hydroxymethyl group, which can then participate in further chemical reactions .
Comparison with Similar Compounds
Similar Compounds
®-2-(((Trimethylsilyl)oxy)methyl)pyrrolidine: Similar structure but with a trimethylsilyl group instead of a tert-butyldimethylsilyl group.
®-2-(((Tert-butyldiphenylsilyl)oxy)methyl)pyrrolidine: Similar structure but with a tert-butyldiphenylsilyl group.
Uniqueness
®-2-(((Tert-butyldimethylsilyl)oxy)methyl)pyrrolidine is unique due to the steric protection offered by the tert-butyldimethylsilyl group, which provides greater stability and selectivity in chemical reactions compared to other silyl protecting groups .
Properties
IUPAC Name |
tert-butyl-dimethyl-[[(2R)-pyrrolidin-2-yl]methoxy]silane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25NOSi/c1-11(2,3)14(4,5)13-9-10-7-6-8-12-10/h10,12H,6-9H2,1-5H3/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSMCZJZQYDACU-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CCCN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@H]1CCCN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25NOSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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